3,5-Dibromo-4-chloropyridin-2-amine 3,5-Dibromo-4-chloropyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1242329-23-2
VCID: VC3417639
InChI: InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
SMILES: C1=C(C(=C(C(=N1)N)Br)Cl)Br
Molecular Formula: C5H3Br2ClN2
Molecular Weight: 286.35 g/mol

3,5-Dibromo-4-chloropyridin-2-amine

CAS No.: 1242329-23-2

Cat. No.: VC3417639

Molecular Formula: C5H3Br2ClN2

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-4-chloropyridin-2-amine - 1242329-23-2

Specification

CAS No. 1242329-23-2
Molecular Formula C5H3Br2ClN2
Molecular Weight 286.35 g/mol
IUPAC Name 3,5-dibromo-4-chloropyridin-2-amine
Standard InChI InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
Standard InChI Key LGSFOPKQUAVZJX-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)N)Br)Cl)Br
Canonical SMILES C1=C(C(=C(C(=N1)N)Br)Cl)Br

Introduction

Chemical Identity and Structural Features

3,5-Dibromo-4-chloropyridin-2-amine is a halogenated aminopyridine characterized by a pyridine ring with two bromine atoms at positions 3 and 5, a chlorine atom at position 4, and an amino group at position 2. This unique substitution pattern contributes to its value as a synthetic intermediate.

ParameterValue
CAS Number1242329-23-2
Molecular FormulaC₅H₃Br₂ClN₂
Molecular Weight286.35 g/mol
MDL NumberMFCD23131122
IUPAC Name3,5-dibromo-4-chloropyridin-2-amine
SMILES NotationNC1=NC=C(Br)C(Cl)=C1Br
European Community (EC) Number976-663-3

The compound features a heterocyclic structure with strategically positioned halogen atoms that enhance its reactivity and potential for further functionalization in synthetic applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,5-Dibromo-4-chloropyridin-2-amine is essential for both research applications and handling considerations. The substance presents as a solid compound with specific stability requirements.

PropertyDescription
Physical StateSolid
ColorNot specifically reported
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338
PurityCommercial samples typically available at ≥95%

The tri-halogenated structure, with two bromine atoms and one chlorine atom, contributes to its specific chemical properties and reactivity profile in various chemical transformations .

Comparative Analysis with Related Compounds

To better understand the position of 3,5-Dibromo-4-chloropyridin-2-amine in the landscape of halogenated aminopyridines, it is valuable to compare it with structurally similar compounds.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
3,5-Dibromo-4-chloropyridin-2-amine1242329-23-2C₅H₃Br₂ClN₂286.35Reference compound
4-Amino-3,5-dichloropyridine22889-78-7C₅H₄Cl₂N₂163.00Contains 2 chlorine atoms instead of 2 bromine and 1 chlorine; amine at position 4
3,5-Dibromo-6-chloropyridin-2-amine1261269-84-4C₅H₃Br₂ClN₂286.35Chlorine at position 6 instead of position 4

These structural variations result in different physical properties. For example, 4-Amino-3,5-dichloropyridine has a melting point of 159°C, a boiling point of approximately 250.8±35.0°C, and a density of about 1.497±0.06 g/cm³ . Such comparisons provide insights into structure-property relationships within this class of compounds.

Applications in Chemical and Pharmaceutical Research

3,5-Dibromo-4-chloropyridin-2-amine serves primarily as a valuable intermediate in synthetic organic chemistry and pharmaceutical development.

Synthetic Utility

The compound's utility derives from its strategically positioned functional groups:

  • Three halogen substituents (two bromine atoms and one chlorine atom) that can participate in various coupling reactions

  • The amino group at position 2, which allows for further functionalization

These features make it an attractive building block for creating more complex molecular structures, particularly in medicinal chemistry applications .

Medicinal Chemistry Applications

In pharmaceutical research, halogenated aminopyridines have demonstrated importance as:

  • Key intermediates in drug synthesis

  • Building blocks for bioactive compounds

  • Precursors for natural product synthesis

The specific positioning of halogens in 3,5-Dibromo-4-chloropyridin-2-amine can influence:

  • Metabolic stability

  • Binding affinity to biological targets

  • Pharmacokinetic properties of resulting compounds

Desired ConcentrationAmount of Compound
1 mg
1 mM3.4922 mL
5 mM0.6984 mL
10 mM0.3492 mL

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